molecular formula C16H21F3N2O2S B6459111 1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 2549039-64-5

1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cat. No. B6459111
CAS RN: 2549039-64-5
M. Wt: 362.4 g/mol
InChI Key: HFKNAMPOVYRHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane, commonly known as CPD-TFP, is a novel diazepane derivative developed by researchers in the field of medicinal chemistry. CPD-TFP is a highly effective and versatile compound, with a wide range of applications in both scientific research and laboratory experiments. It has been used in a variety of studies, including those related to drug discovery, drug delivery, and drug metabolism.

Mechanism of Action

The mechanism of action of CPD-TFP is still under investigation. It is believed to act as an inhibitor of certain enzymes involved in drug metabolism, which may lead to an increase in the bioavailability of certain drugs. It has also been suggested that CPD-TFP may act as an agonist of certain receptors, which could lead to an increase in the efficacy of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPD-TFP are still under investigation. Preliminary studies have suggested that CPD-TFP may act as an inhibitor of certain enzymes involved in drug metabolism, which may lead to an increase in the bioavailability of certain drugs. In addition, CPD-TFP has been suggested to act as an agonist of certain receptors, which could lead to an increase in the efficacy of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using CPD-TFP in laboratory experiments include its simple synthesis, wide range of applications, and its potential to increase the bioavailability and efficacy of drugs. However, there are some limitations to using CPD-TFP in laboratory experiments. These include its high cost, the need for special equipment, and the lack of information on its biochemical and physiological effects.

Future Directions

There are a number of potential future directions for CPD-TFP. These include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its potential to increase the bioavailability and efficacy of drugs is needed. Finally, further research into its potential to be used in drug delivery systems is also needed.

Synthesis Methods

CPD-TFP is a symmetrical diazepane derivative and can be synthesized through a two-step reaction. The first step involves the synthesis of cyclopropanesulfonyl chloride (CPSC) by reacting cyclopropane and thionyl chloride. The second step involves the reaction of CPSC with 3-(trifluoromethyl)phenylmethyl-1,4-diazepane, which is the final product. The synthesis of CPD-TFP is relatively simple and does not require any special equipment or conditions.

Scientific Research Applications

CPD-TFP is a versatile compound with a wide range of applications in scientific research. It has been used in drug discovery studies to identify new compounds with potential therapeutic effects. It has also been used in drug delivery studies to improve the absorption and efficacy of drugs. In addition, CPD-TFP has been used in drug metabolism studies to understand the metabolic pathways of drugs.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)14-4-1-3-13(11-14)12-20-7-2-8-21(10-9-20)24(22,23)15-5-6-15/h1,3-4,11,15H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNAMPOVYRHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

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